Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the triazole ring. The final step involves the esterification of the triazole derivative with methanol to yield the desired compound. The reaction conditions often include the use of catalysts such as acids or bases and solvents like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the triazole ring under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The triazole ring can also bind to metal ions, affecting their biological availability and activity. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Methyl2-(3-(2-aminophenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but with an amino group instead of a nitro group.
Ethyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the nitrophenyl group and the triazole ring, which confer specific reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
Methyl 2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate (CAS Number: 1416338-89-0) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C₁₁H₁₀N₄O₄
- Molecular Weight : 262.22 g/mol
- CAS Number : 1416338-89-0
The biological activity of Methyl 2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate is primarily attributed to its interaction with various biological targets. The presence of the triazole ring is significant for its pharmacological effects, particularly in anti-inflammatory and anticancer activities. The nitrophenyl group enhances the compound's reactivity and bioavailability.
Anticancer Activity
Research has indicated that compounds containing triazole rings exhibit notable anticancer properties. For instance:
- In vitro studies have demonstrated that similar triazole derivatives can inhibit cancer cell proliferation. The IC₅₀ values for various derivatives in different cell lines were reported to be less than that of standard chemotherapeutics like doxorubicin, suggesting a promising anticancer profile .
Compound | Cell Line | IC₅₀ (µg/mL) |
---|---|---|
Compound A | Jurkat | 1.61 ± 1.92 |
Compound B | A-431 | 1.98 ± 1.22 |
Antimicrobial Activity
The antimicrobial properties of Methyl 2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate have also been explored. Studies show that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicates that the nitro group plays a crucial role in enhancing antibacterial efficacy .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are linked to its ability to inhibit cyclooxygenase enzymes (COX). Research has shown that related triazole compounds can effectively reduce inflammation markers in vitro:
Compound | COX Inhibition (IC₅₀ µM) |
---|---|
Compound C | COX-1: 19.45 ± 0.07 |
Compound D | COX-2: 23.8 ± 0.20 |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of Methyl 2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate and its derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives of triazole compounds and evaluated their biological activities through MTT assays, showing promising results against multiple cancer cell lines .
- Structure–Activity Relationship (SAR) : The SAR analysis revealed that modifications on the phenyl ring significantly impact biological activity, with electron-withdrawing groups enhancing potency against cancer cells .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of related triazole compounds, demonstrating superior activity compared to conventional antibiotics .
Properties
Molecular Formula |
C11H10N4O4 |
---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
methyl 2-[3-(2-nitrophenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C11H10N4O4/c1-19-10(16)6-14-7-12-11(13-14)8-4-2-3-5-9(8)15(17)18/h2-5,7H,6H2,1H3 |
InChI Key |
MQLJUKIAFVNOSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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